molecular formula C14H10N4O4 B11084611 1-(2-methylphenyl)-4,6-dinitro-1H-indazole

1-(2-methylphenyl)-4,6-dinitro-1H-indazole

Cat. No.: B11084611
M. Wt: 298.25 g/mol
InChI Key: IDJAKSPDYNCANX-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4,6-dinitro-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a 2-methylphenyl group and two nitro groups at positions 4 and 6 on the indazole ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2-methylphenyl)-4,6-dinitro-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-(2-methylphenyl)-1H-indazole. The nitration process involves the introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired positions.

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Methylphenyl)-4,6-dinitro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the methyl group, converting it into a carboxylic acid group.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho or para to the nitro groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 1-(2-methylphenyl)-4,6-diamino-1H-indazole.

Scientific Research Applications

1-(2-Methylphenyl)-4,6-dinitro-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4,6-dinitro-1H-indazole and its derivatives involves interactions with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

1-(2-Methylphenyl)-4,6-dinitro-1H-indazole can be compared with other indazole derivatives, such as:

    1-Phenyl-4,6-dinitro-1H-indazole: Similar structure but lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(2-Methylphenyl)-3,5-dinitro-1H-indazole:

    1-(2-Methylphenyl)-4-nitro-1H-indazole: Contains only one nitro group, which may result in different reactivity and biological effects.

Properties

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

1-(2-methylphenyl)-4,6-dinitroindazole

InChI

InChI=1S/C14H10N4O4/c1-9-4-2-3-5-12(9)16-13-6-10(17(19)20)7-14(18(21)22)11(13)8-15-16/h2-8H,1H3

InChI Key

IDJAKSPDYNCANX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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